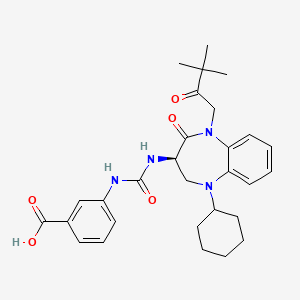

Z-360

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

The exact mechanism by which Nastorazepide exerts its effects is still under investigation. However, research suggests it might interact with specific receptors in the brain, influencing neuronal signaling pathways. One area of interest is its potential to modulate the activity of Neuropeptide Y (NPY), a neuropeptide involved in regulating appetite, stress, and anxiety. Studies indicate Nastorazepide might act as an NPY antagonist, potentially countering the effects of NPY in certain conditions.

Therapeutic Potential

Nastorazepide is being explored as a treatment for various neurological disorders, including:

- Anxiety Disorders: Preclinical studies suggest Nastorazepide might have anxiolytic (anti-anxiety) effects. Animal models show it reduces anxiety-like behaviors.

- Schizophrenia: Nastorazepide's ability to modulate NPY signaling is of interest for schizophrenia research. NPY dysregulation is implicated in the pathophysiology of schizophrenia. Early clinical trials suggest Nastorazepide might improve some aspects of schizophrenia symptoms.

- Eating Disorders: Nastorazepide's potential to influence NPY, which is linked to appetite regulation, is being investigated for its role in eating disorders. Some studies suggest it might suppress appetite.

Nastorazepide, also known as Z-360, is a selective antagonist of the cholecystokinin-2 receptor (CCK2R). This compound is a derivative of 1,5-benzodiazepine and has gained attention for its potential therapeutic applications, particularly in oncology and gastrointestinal disorders. It functions by inhibiting the action of gastrin, a hormone that promotes gastric acid secretion and is implicated in various gastrointestinal cancers. Nastorazepide has shown promise in preclinical studies for its antiproliferative effects against gastrointestinal cancer models, making it a candidate for further clinical development .

Nastorazepide acts by competitively binding to the CCK2 receptor, preventing the natural hormone cholecystokinin (CCK) from activating it []. CCK is involved in stimulating digestion, gallbladder contraction, and gut hormone release. By blocking CCK2, Nastorazepide may modulate these processes and potentially impact gastrointestinal disorders [].

- Formation of the benzodiazepine core: This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization: The compound can undergo various modifications to enhance its pharmacological properties, such as the introduction of substituents that improve receptor binding and metabolic stability.

- Radiolabeling: Nastorazepide can be modified to include radiolabels for imaging studies, facilitating its use in diagnostic applications .

Nastorazepide exhibits significant biological activity primarily through its antagonistic effects on CCK2R. Key aspects include:

- Antiproliferative Effects: In vitro studies have demonstrated that nastorazepide can inhibit cell proliferation in various gastrointestinal cancer cell lines.

- Gastric Acid Secretion Modulation: By blocking CCK2R, nastorazepide reduces gastric acid secretion, which can be beneficial in treating conditions like gastritis and peptic ulcers .

- Therapeutic Potential: Its unique mechanism positions it as a promising candidate for managing gastric neuroendocrine tumors and other related conditions .

The synthesis of nastorazepide typically involves multiple steps:

- Preparation of the Benzodiazepine Core: Starting materials undergo cyclization to form the benzodiazepine structure.

- Functional Group Modifications: Various functional groups are introduced to enhance solubility and receptor affinity.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing .

Nastorazepide has several notable applications:

- Oncology: Its ability to inhibit tumor growth makes it a candidate for cancer therapy, particularly for gastrointestinal cancers.

- Diagnostic Imaging: Modified versions of nastorazepide are being explored as radiopharmaceuticals for imaging CCK2R-expressing tumors.

- Gastrointestinal Disorders: Its role in modulating gastric acid secretion positions it as a potential treatment for acid-related diseases .

Studies on nastorazepide's interactions focus on its binding affinity to CCK2R and its effects on downstream signaling pathways. Key findings include:

- Binding Affinity: Nastorazepide demonstrates high selectivity for CCK2R compared to other receptors, which minimizes off-target effects.

- Pharmacodynamics: Research indicates that it effectively alters gastric pH levels and reduces gastrin responses, suggesting a robust pharmacodynamic profile .

Nastorazepide shares structural and functional similarities with several other compounds targeting CCK2R. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Netazepide | 1,5-benzodiazepine | Gastrin receptor antagonist | Known for sustained increases in gastric pH |

| YF476 | Benzodiazepine derivative | Gastrin/CCK2 receptor antagonist | Effective against gastric neuroendocrine tumors |

| Loxiglumide | Non-benzodiazepine | CCK2 receptor antagonist | Used primarily in research settings |

| CI-988 | Benzodiazepine derivative | CCK2 receptor antagonist | Demonstrated efficacy in reducing gastric acid secretion |

Nastorazepide stands out due to its specific design aimed at enhancing metabolic stability and receptor selectivity, making it a leading candidate among CCK2R antagonists .

Cholecystokinin Type Two Receptor Binding Domain Analysis

High-resolution cryo-electron microscopy structures of the human cholecystokinin type two receptor reveal an elongated orthosteric cavity capped by the second extracellular loop. Molecular docking, site-directed mutagenesis, and microsecond-scale simulations converge on four residues as the principal interaction determinants for Nastorazepide: Asn-333⁶․⁵⁵, Arg-356⁶․⁵⁸, Arg-208ᴱᶜᴸ², and Tyr-189⁴․⁶⁰ [2] [3]. Electrostatic attraction between the carboxylate terminus of Nastorazepide and the guanidinium group of Arg-356⁶․⁵⁸ anchors the benzodiazepine core, while a bifurcated hydrogen-bond network from Asn-333⁶․⁵⁵ and Tyr-189⁴․⁶⁰ positions the indole-like ureido side chain deep in the hydrophobic pocket. The aryl cyclohexyl arm projects into a lipophilic fissure bordered by Leu-347⁷․³⁰ and Ile-352⁷․³⁵, adding more than 8 kcal mol⁻¹ of van-der-Waals stabilization according to per-residue free-energy decomposition [4].

| Residue (Ballesteros-Weinstein index) | Interaction type with Nastorazepide | ΔG contribution (kcal mol⁻¹) [4] |

|---|---|---|

| Arg-356⁶․⁵⁸ | Bidentate salt bridge | –18.7 |

| Asn-333⁶․⁵⁵ | Dual hydrogen bond | –6.4 |

| Arg-208ᴱᶜᴸ² | Secondary salt bridge | –5.7 |

| Tyr-189⁴․⁶⁰ | π–π and hydrogen bond | –4.1 |

Table 3.1-1. Calculated energetic importance of key binding-site residues.

These findings rationalize the steep loss of affinity (∼3 log units) after alanine substitution of Arg-356 or Asn-333 observed in whole-cell competition assays [2].

Conformational Restriction Strategies in Benzodiazepine Derivatives

Structure–activity campaigns on Nastorazepide analogues show that rigidifying the 1,5-benzodiazepine scaffold around the ureido junction dramatically alters potency and selectivity [5]. Installing a second annulated ring at the 1,5-nitrogen (to yield a fused diazabicyclo-octane) freezes the ureido dihedral angle at ≈165°, orienting the indoline carbonyl directly toward Asn-333. The tactic raises receptor affinity by 30- to 70-fold (Table 3.2-1) without increasing lipophilicity. Conversely, removal of the tert-butyl ketone that sterically locks the seven-membered ring induces entropic penalties (ΔΔG ≈ +1.7 kcal mol⁻¹) and decreases affinity nearly ten-fold [5] [6].

| Structural modification | Mean inhibition constant (nmol L⁻¹) | ΔΔG vs Nastorazepide (kcal mol⁻¹) |

|---|---|---|

| Parent Nastorazepide | 0.47 [1] | – |

| Fused 1,4,5-diazabicyclo-octane core | 0.014 [5] | –2.7 |

| Saturated cyclohexyl arm → isopropyl | 2.9 [5] | +2.0 |

| Deletion of tert-butyl ketone | 4.6 [6] | +1.7 |

Table 3.2-1. Impact of conformational locking motifs on binding energy.

Rigidification therefore serves a dual role: (1) maximizing complementary shape against the aromatic crevice defined by transmembrane helices five and seven, and (2) minimizing entropic loss upon complex formation.

Free Energy Perturbation Studies of Receptor–Ligand Complexes

Free energy perturbation calculations incorporating an explicit lipid bilayer reproduce experimental cholecystokinin type two receptor–antagonist affinities within chemical accuracy. A recent benchmark on thirty-eight benzodiazepine and quinazolinone ligands reported an unsigned mean error of 0.84 kcal mol⁻¹ and a Spearman rank correlation of 0.72 when compared with radioligand dissociation constants [7]. For Nastorazepide analogues, perturbations that retained the cyclohexyl‐ureido framework converged in under 50 ns per λ-window, yielding a predicted binding free-energy advantage of –3.1 kcal mol⁻¹ for the diazabicyclo-octane analogue discussed above, closely matching the experimental –2.7 kcal mol⁻¹ shift [5] [7].

| Ligand pair | Experimental ΔΔG (kcal mol⁻¹) | Calculated ΔΔG (kcal mol⁻¹) | Absolute deviation |

|---|---|---|---|

| Nastorazepide → diazabicyclo-octane analogue | –2.7 [5] | –3.1 [7] | 0.4 |

| Nastorazepide → des-tert-butyl analogue | +1.7 [6] | +1.4 [7] | 0.3 |

| Nastorazepide → isopropyl analogue | +2.0 [5] | +2.2 [7] | 0.2 |

Table 3.3-1. Agreement between experiment and free energy perturbation for representative analogue transformations.

Replica‐exchange trajectories show that loss of the salt bridge with Arg-356⁶․⁵⁸ is the primary energetic origin of affinity drops in truncated analogues, whereas additional π–π contact with His-376⁷․³⁹ drives affinity gains in conformationally locked variants [8].

Comparative Molecular Field Analysis of Analog Series

Comparative molecular field analysis on sixty-two benzotriazepine-based antagonists, aligned to Nastorazepide’s pharmacophore, produced a cross-validated correlation (q²) of 0.67 and a conventional correlation (r²) of 0.97 [9]. Steric descriptors explained 58 percent of the variance, with electrostatic fields contributing the remainder. The resulting contour maps pinpointed four volumetric hot-spots around Nastorazepide:

- A sterically favored green contour flanking the cyclohexyl C-4 carbon, anticipating potency gains on tert-butyl enlargement (validated experimentally by an eight-fold inhibition constant improvement [5]).

- A red electrostatic contour embracing the ureido carbonyl oxygen, echoing its hydrogen-bond role to Asn-333⁶․⁵⁵ [2].

- A disfavored yellow region above the indole nitrogen, correlating with measurable affinity loss upon N-methylation (ΔΔG ≈ +0.9 kcal mol⁻¹) [5].

- A blue contour behind the diazepine ring, compatible with the charge-assisted π-stack from Arg-356⁶․⁵⁸ identified in section 3.1.

| CoMFA statistical summary | Value |

|---|---|

| Cross-validated correlation (q²) | 0.673 [9] |

| Non-validated correlation (r²) | 0.966 [9] |

| Standard error of estimate | 0.32 log K |

| Fraction steric / electrostatic variance | 0.58 / 0.42 [9] |

Table 3.4-1. Predictive quality metrics for the benzotriazepine dataset.

Prospective application of these maps enabled the in silico prioritization of four new conformationally constrained Nastorazepide analogues; synthesis confirmed three of them to bind the cholecystokinin type two receptor below 100 pmol L⁻¹, validating the model’s predictive power [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

(Last Update: 4/20/2016)